Heptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

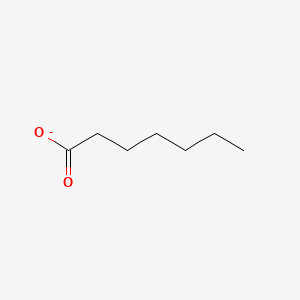

Heptanoate, also known as heptanoic acid or enanthic acid, is an organic compound composed of a seven-carbon chain terminating in a carboxylic acid functional group. It is a colorless oily liquid with an unpleasant, rancid odor. This compound is slightly soluble in water but very soluble in ethanol and ether. It is commonly used in the preparation of esters for the fragrance industry and as an additive in cigarettes .

Preparation Methods

Heptanoate can be synthesized through several methods:

Oxidation of Heptanol: Heptanoic acid is usually synthesized from heptanol through the process of oxidation. This reaction involves the use of a strong oxidizing agent like potassium permanganate or chromium trioxide. The initial stage involves the oxidation of heptanol to heptanal, which is an aldehyde.

Industrial Production: Industrially, heptanoic acid is produced by the pyrolysis of ricinoleic acid, a fatty acid obtained from castor bean oil.

Chemical Reactions Analysis

Heptanoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce heptanoic acid.

Esterification: this compound can react with alcohols in the presence of an acid catalyst to form esters.

Substitution: this compound can undergo substitution reactions, such as the reaction with halogens to form halogenated heptanoates.

Scientific Research Applications

Heptanoate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Heptanoate can be compared with other similar compounds, such as:

Hexanoic Acid: Hexanoic acid has a six-carbon chain, whereas this compound has a seven-carbon chain.

Octanoic Acid: Octanoic acid has an eight-carbon chain and is used in the production of esters and as a food additive.

Methyl this compound: Methyl this compound is an ester of heptanoic acid and is used as a flavoring agent in food products.

This compound’s unique properties and diverse applications make it a valuable compound in various fields, from chemistry and biology to medicine and industry.

Biological Activity

Heptanoate, also known as heptanoic acid, is a seven-carbon medium-chain fatty acid with significant biological activity. This article explores its metabolic roles, therapeutic applications, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is a fatty acid that serves as an important energy source, particularly in conditions where glucose metabolism is impaired. Its ability to cross the blood-brain barrier makes it a candidate for treating various metabolic disorders, including long-chain fatty acid oxidation disorders (LCFAOD) and medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.

Metabolic Pathways

This compound undergoes β-oxidation in the mitochondria to produce acetyl-CoA, which can enter the Krebs cycle to generate ATP. It also contributes to ketogenesis, providing an alternative energy source during fasting or carbohydrate restriction.

Therapeutic Applications

- Long-Chain Fatty Acid Oxidation Disorders (LCFAOD) : this compound has been studied as a substrate replacement therapy. Triheptanoin, a triglyceride form of this compound, has shown promise in clinical trials for patients with LCFAOD by improving energy metabolism and reducing hospitalizations related to metabolic crises .

- MCAD Deficiency : Research indicates that this compound can improve intracellular levels of succinate and propionate in cells from patients with MCAD deficiency. In animal models, triheptanoin treatment resulted in decreased liver steatosis and enhanced glycogen storage .

Case Study: Triheptanoin in LCFAOD

A study involving 150 human subjects with LCFAOD demonstrated that triheptanoin improved clinical outcomes compared to standard care. Patients reported fewer metabolic crises and better overall health status after treatment .

Research on this compound Metabolism

A study using 13C-nuclear magnetic resonance (NMR) examined the metabolism of infused this compound in mouse brains. Results indicated that this compound serves as an effective neural fuel, supporting energy production during periods of glucose deprivation .

Table 1: Comparison of this compound and Other Medium-Chain Fatty Acids

| Fatty Acid | Carbon Chain Length | Main Uses | Key Findings |

|---|---|---|---|

| This compound | 7 | Energy source in metabolic disorders | Improves energy metabolism in LCFAOD |

| Caprylic Acid | 8 | Antimicrobial properties | Used in dietary supplements |

| Capric Acid | 10 | Energy source | Effective in ketogenic diets |

| Lauric Acid | 12 | Antiviral properties | Supports immune function |

Table 2: Clinical Outcomes of Triheptanoin Treatment in LCFAOD Patients

| Outcome Measure | Pre-Treatment (n=65) | Post-Treatment (n=65) |

|---|---|---|

| Frequency of hospitalizations | 3.2 per year | 1.1 per year |

| Average metabolic crisis severity | Moderate | Mild |

| Quality of life score | 60 | 85 |

Properties

CAS No. |

7563-37-3 |

|---|---|

Molecular Formula |

C7H13O2- |

Molecular Weight |

129.18 g/mol |

IUPAC Name |

heptanoate |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/p-1 |

InChI Key |

MNWFXJYAOYHMED-UHFFFAOYSA-M |

SMILES |

CCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCC(=O)[O-] |

Key on ui other cas no. |

7563-37-3 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.